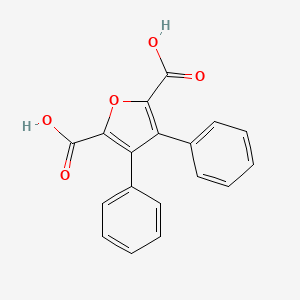
3,4-Diphenylfuran-2,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diphenylfuran-2,5-dicarboxylic acid is an organic compound belonging to the class of diphenylfurans It consists of a furan ring substituted with phenyl groups at the 3 and 4 positions and carboxylic acid groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylfuran-2,5-dicarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 2,5-diphenylfuran using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
3,4-Diphenylfuran-2,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, nitrated, or alkylated compounds
科学研究应用
3,4-Diphenylfuran-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: The compound is investigated for its potential use in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 3,4-Diphenylfuran-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the nature of the binding.
相似化合物的比较
Similar Compounds
2,5-Diphenylfuran: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
Furan-2,5-dicarboxylic acid: Lacks the phenyl groups, resulting in different chemical and physical properties.
3,4-Dihydroxy-furan-2,5-dicarboxylic acid:
Uniqueness
3,4-Diphenylfuran-2,5-dicarboxylic acid is unique due to its combination of phenyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural properties make it a valuable compound for research in various scientific fields.
属性
CAS 编号 |
54607-68-0 |
|---|---|
分子式 |
C18H12O5 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
3,4-diphenylfuran-2,5-dicarboxylic acid |
InChI |
InChI=1S/C18H12O5/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(23-15)18(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22) |
InChI 键 |
LDDZEUQIOUSVRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


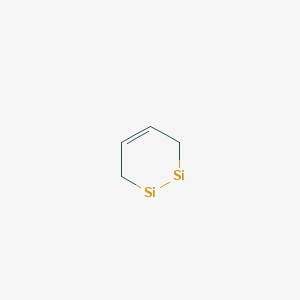
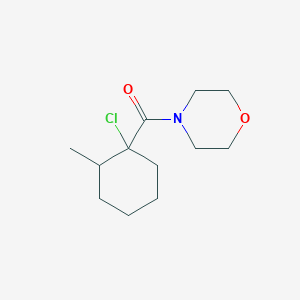
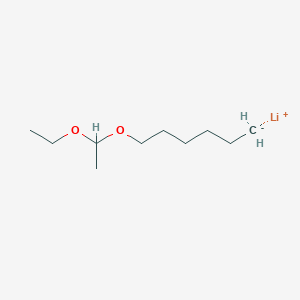
![1,2-Diethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14638174.png)
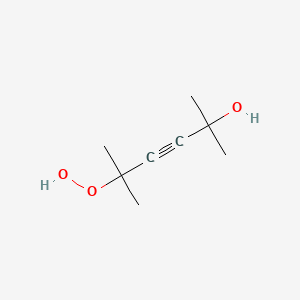
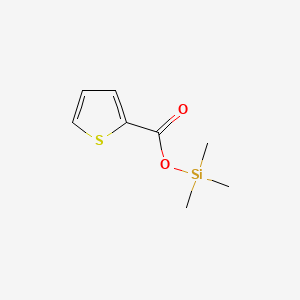
![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)
![4-Methyl-6-[[2-[[(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14638204.png)
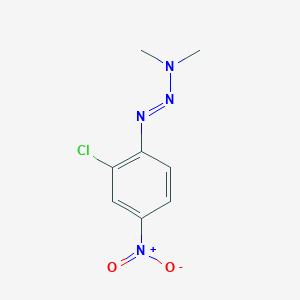
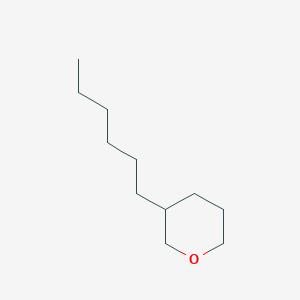
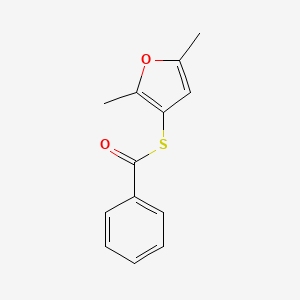
![2-Amino-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid](/img/structure/B14638220.png)

![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)
